4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Overview
Description
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with the molecular formula C9H11ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chloro substituent at the 4-position and a methyl group at the 2-position on the quinazoline ring system, which is partially hydrogenated at the 5, 6, 7, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-chlorobenzylamine with acetaldehyde in the presence of a suitable catalyst can lead to the formation of the desired quinazoline derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinazoline derivatives.
Substitution: The chloro substituent at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their chemical properties and reactivity.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinazoline derivatives with biological targets.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact mechanism of action depends on the specific biological target and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazoline: Lacks the chloro substituent at the 4-position.
4-Chloroquinazoline: Lacks the methyl group at the 2-position and the tetrahydro structure.
5,6,7,8-Tetrahydroquinazoline: Lacks both the chloro and methyl substituents.
Uniqueness
4-Chl
Properties
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACCUIMOFKWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599483 | |
Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90561-38-9 | |
Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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